Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate
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Overview
Description
Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate is a chemical compound with a complex structure that includes an oxolane ring, a chlorinated pyridine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 6-chloro-5-cyclopropylpyridine-3-carboxylic acid with oxolan-3-ol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone.
Reduction: The chlorinated pyridine ring can be reduced to form a more saturated compound.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of lactones.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-cyclopropylpyridine-3-carboxylic acid: A precursor in the synthesis of Oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate.
Oxolan-3-ol: Another precursor used in the esterification process.
Cyclopropylpyridine derivatives:
Uniqueness
This compound is unique due to its combination of an oxolane ring, a chlorinated pyridine ring, and a cyclopropyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
oxolan-3-yl 6-chloro-5-cyclopropylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-12-11(8-1-2-8)5-9(6-15-12)13(16)18-10-3-4-17-7-10/h5-6,8,10H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNQNSVHLMKNDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC(=C2)C(=O)OC3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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